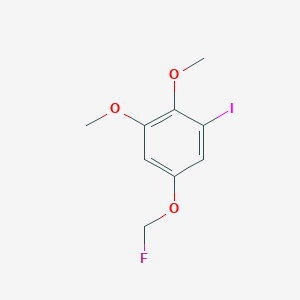

1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene

Description

1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: two methoxy groups at positions 1 and 2, an iodine atom at position 3, and a fluoromethoxy group at position 5. The molecular formula is C₉H₁₄FIO₃, with a calculated molecular weight of 315.9 g/mol. The iodine atom introduces significant steric and electronic effects, while the fluoromethoxy group (OCH₂F) enhances polarity and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula |

C9H10FIO3 |

|---|---|

Molecular Weight |

312.08 g/mol |

IUPAC Name |

5-(fluoromethoxy)-1-iodo-2,3-dimethoxybenzene |

InChI |

InChI=1S/C9H10FIO3/c1-12-8-4-6(14-5-10)3-7(11)9(8)13-2/h3-4H,5H2,1-2H3 |

InChI Key |

CKIVKPYGUSLODH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)OCF)I)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene can be synthesized through a multi-step process involving the iodination and fluoromethoxylation of a dimethoxybenzene derivative. The typical synthetic route involves:

Industrial Production Methods: Industrial production of 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction to remove the iodine atom or reduce the fluoromethoxy group.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in deiodinated or defluoromethoxylated products .

Scientific Research Applications

1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic iodine and fluoromethoxy groups facilitate its binding to nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene are compared below with analogous aromatic derivatives from the evidence.

Table 1: Structural and Functional Comparison

Structural Differences and Electronic Effects

- Iodine vs. Fluorine/Halogens : The iodine atom in the target compound acts as a superior leaving group compared to fluorine in analogs like 1,2-Dimethoxy-5-ethoxy-3-fluorobenzene, facilitating nucleophilic substitution or cross-coupling reactions .

- Fluoromethoxy (OCH₂F) vs.

- Nitro vs. Methoxy Groups : Compounds like 1,3-Diiodo-2-methoxy-5-nitrobenzene exhibit strong electron-withdrawing effects from the nitro group, contrasting with the electron-donating methoxy groups in the target compound .

Physicochemical Properties

- Molecular Weight: The iodine atom contributes to the target compound’s higher molecular weight (315.9 g/mol) compared to non-iodinated analogs like C₁₀H₁₃FO₃ (216.21 g/mol) .

- Solubility : The fluoromethoxy group enhances water solubility relative to fluoromethyl or ethoxy substituents due to its polarity .

Biological Activity

1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene is an aromatic compound with notable structural features that suggest potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its interactions with biological targets.

Chemical Structure and Properties

The compound has the molecular formula C10H10FIO3 and a molecular weight of approximately 312.08 g/mol. Its structure includes a benzene ring substituted with two methoxy groups, an iodine atom, and a fluoromethoxy group. This unique combination may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity Overview

Research into the biological activity of 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene is still emerging, but preliminary findings suggest several potential pharmacological effects:

- Antimicrobial Activity : Compounds with similar structures often exhibit antimicrobial properties. For instance, studies on related methoxy-substituted aromatic compounds have demonstrated effectiveness against various bacterial strains, indicating that 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene may also possess similar capabilities.

- Anticancer Potential : Investigations into naphthoquinone derivatives have shown that they can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) modulation and DNA damage . Given the structural similarities to these derivatives, 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene could potentially exhibit anticancer activity by similar pathways.

Interaction Studies

Interaction studies involving this compound have indicated potential reactivity with biological molecules such as enzymes or receptors. Understanding these interactions is crucial for evaluating its therapeutic uses or toxicity profiles. For example, the iodo group in the compound can participate in nucleophilic substitution reactions, which may enhance its reactivity with biological targets.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Iodo-3,5-dimethoxybenzene | C9H11IO2 | Lacks fluoromethoxy group; simpler structure |

| 1,5-Dimethoxy-2-iodo-3-(trifluoromethylthio)benzene | C10H8F3IO2 | Contains trifluoromethylthio instead of fluoromethoxy |

| 1,2-Dimethoxy-4-fluoroaniline | C8H10FNO2 | Contains an amino group; different functional profile |

The comparison illustrates that while 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene shares similarities with other compounds, its unique combination of functional groups may lead to distinctive biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.